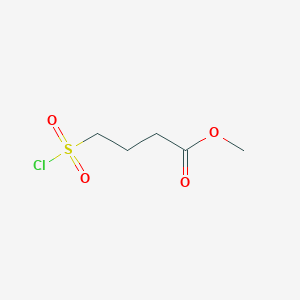

Methyl 4-(chlorosulfonyl)butanoate

Description

Significance and Research Context of Butanoate Esters with Sulfonyl Chloride Functionality

Butanoate esters equipped with a sulfonyl chloride functional group are of significant interest to the scientific community due to their utility as bifunctional building blocks. The ester functionality can undergo a variety of transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, while the sulfonyl chloride group is a highly reactive electrophile. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing linkages.

Sulfonamides, in particular, are a cornerstone of medicinal chemistry. The sulfonamide functional group is found in a wide array of therapeutic agents, exhibiting antibacterial, carbonic anhydrase inhibiting, diuretic, and anticancer properties. scbt.com The ability to introduce a butanoate linker through compounds like Methyl 4-(chlorosulfonyl)butanoate allows for the modulation of a drug candidate's physicochemical properties, such as solubility and lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

Furthermore, esters are valuable intermediates in the synthesis of heterocyclic compounds. nih.gov The butanoate chain can be a precursor to various ring systems, and the sulfonyl chloride can participate in or direct cyclization reactions.

Historical Perspective of Chlorosulfonation in Organic Synthesis

The introduction of the sulfonyl chloride functional group is most commonly achieved through a process known as chlorosulfonation. This electrophilic substitution reaction has been a fundamental tool in organic synthesis for over a century. A key reagent in this process is chlorosulfonic acid (ClSO3H), which was first discovered in 1854. nih.gov

Historically, chlorosulfonation has been instrumental in the industrial production of a vast range of commercially important substances. These include detergents, dyes, ion-exchange resins, and pharmaceuticals. nih.gov The resulting sulfonyl chlorides are stable, yet reactive, intermediates that can be readily converted into a variety of derivatives. The development of chlorosulfonation methods has provided chemists with a powerful and versatile tool for the construction of complex molecules containing the sulfonyl group.

Overview of Current Research Landscape Pertaining to this compound

While specific, in-depth academic studies focusing exclusively on This compound are not widely available in the current literature, its role as a research chemical and building block is evident from its commercial availability. cymitquimica.comscbt.comchemicalbook.comhmdb.ca The research landscape for this compound can be inferred from the broader context of related molecules and their applications.

For instance, a related compound, methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, has been utilized in the synthesis of thiencarbazone-methyl, a herbicide. google.com This demonstrates the utility of sulfonyl chlorides attached to ester-containing scaffolds in the development of agrochemicals. The reaction proceeds by the selective reaction of the sulfonyl chloride with a metal cyanate (B1221674) in the presence of an N-alkylimidazole to form a sulfonyl isocyanate, which then undergoes further reaction to yield the final product. google.com

The synthesis of a similar, non-chlorinated analogue, methyl 4-(p-toluene-sulphonyl)-butanoate, has been described, starting from methyl 4-hydroxybutanoate (B1227057) and toluene-sulphonyl chloride in the presence of pyridine (B92270). cymitquimica.com This suggests a likely synthetic pathway to This compound would involve the reaction of a suitable precursor, such as sodium 4-(methoxycarbonyl)-1-butanesulfonate, with a chlorinating agent like phosphorus pentachloride or thionyl chloride.

Spectroscopic data for closely related compounds are available and can provide a basis for the characterization of This compound . For example, the 1H and 13C NMR spectra of methyl 4-chlorobutanoate and methyl 4-chloro-3-oxo-butanoate have been documented. cymitquimica.comscbt.com

Properties

IUPAC Name |

methyl 4-chlorosulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c1-10-5(7)3-2-4-11(6,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXNQSGCXYTONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442403 | |

| Record name | methyl 4-(chlorosulfonyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81926-28-5 | |

| Record name | methyl 4-(chlorosulfonyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(chlorosulfonyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Chlorosulfonyl Butanoate

Established Synthetic Routes and Precursors

The synthesis of Methyl 4-(chlorosulfonyl)butanoate hinges on the availability of suitable precursors that can be efficiently converted to the target molecule. The primary strategies involve either building the molecule from a cyclic precursor like γ-butyrolactone or employing a direct chlorosulfonation approach on a pre-existing butane (B89635) derivative.

A common and practical route to compounds with a butanoate backbone is through the ring-opening of γ-butyrolactone. This method provides a reliable pathway to introduce the methyl ester and a functional group at the 4-position, which can subsequently be converted to the sulfonyl chloride.

The initial step involves the acid-catalyzed ring-opening of γ-butyrolactone with methanol (B129727). This reaction yields methyl 4-hydroxybutanoate (B1227057). Under acidic conditions, the lactone reacts with methanol to form the corresponding methyl ester of γ-hydroxybutyric acid. nih.gov This hydroxy ester is a key intermediate.

Following the formation of methyl 4-hydroxybutanoate, the hydroxyl group must be converted into a group amenable to substitution for the chlorosulfonyl moiety. A common strategy is the conversion of the alcohol to an alkyl halide, such as methyl 4-chlorobutanoate. This can be achieved using various chlorinating agents. For instance, a method for synthesizing methyl 4-chlorobutyrate from γ-butyrolactone involves using phosphorus trichloride (B1173362) in the presence of methanol and an acidic catalyst. orgsyn.org Another approach uses thionyl chloride with a zinc chloride catalyst to chlorinate γ-butyrolactone, followed by esterification with methanol. orgsyn.org

Once methyl 4-chlorobutanoate is obtained, it serves as the direct precursor for the introduction of the sulfonyl chloride group.

Direct chlorosulfonation involves the introduction of the -SO₂Cl group onto an alkane chain. The Reed reaction, a free-radical process involving sulfur dioxide and chlorine, is a classic method for producing alkylsulfonyl chlorides from alkanes (RH + SO₂ + Cl₂ → RSO₂Cl + HCl). wikipedia.org However, the lack of selectivity on functionalized molecules like methyl butanoate makes this approach challenging for the specific synthesis of this compound, as reactions could occur at other positions on the alkyl chain.

A more controlled and widely applicable method involves the conversion of an alkyl halide precursor, such as methyl 4-chlorobutanoate, into the corresponding sulfonyl chloride. A notable method is the oxidative chlorosulfonation of S-alkyl isothiouronium salts. organic-chemistry.org This two-step, one-pot procedure begins with the reaction of the alkyl halide (methyl 4-chlorobutanoate) with thiourea (B124793) to form an S-alkyl isothiouronium salt. This intermediate is then subjected to oxidative chlorination to yield the final alkylsulfonyl chloride. This approach offers a reliable way to install the sulfonyl chloride group at a specific position defined by the initial halide. researchgate.net

Catalytic Systems and Reaction Conditions in this compound Synthesis

The choice of catalysts and reaction conditions is critical for achieving high efficiency and selectivity in the synthesis of this compound.

For the synthesis of the precursor methyl 4-chlorobutyrate from γ-butyrolactone, various acidic catalysts can be employed. A patented method describes the use of acidic catalysts like zinc chloride, cupric chloride, or tosic acid, which constitute 1-5% of the molar weight of the γ-butyrolactone. orgsyn.org The reaction with phosphorus trichloride and methanol is typically carried out at a temperature of 30-60°C. orgsyn.org

In the conversion of the alkyl halide precursor to the sulfonyl chloride, specific reagent systems are used rather than traditional catalysts. The oxidative chlorosulfonation of S-alkyl isothiouronium salts can be mediated by reagents like N-chlorosuccinimide (NCS) or N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) in the presence of aqueous HCl. organic-chemistry.orgresearchgate.net The reaction is typically performed in a solvent like acetonitrile (B52724) at controlled temperatures, often starting at 0°C and gradually warming to 20°C. researchgate.net

Below is a table summarizing various catalytic and reagent systems used in the synthesis of sulfonyl chlorides from different precursors, which are analogous to the steps required for this compound synthesis.

| Precursor Type | Catalyst/Reagent System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkyl Halide | Thiourea, then NCBSI/HCl | Acetonitrile | 0-20°C | up to 98% | researchgate.net |

| Alkyl Halide | Thiourea, then NCS | Acetonitrile | RT | Good | organic-chemistry.org |

| Thiol/Disulfide | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Acetonitrile (Flow) | RT | Good | rsc.org |

| Arene | Chlorosulfonic Acid | Neat | RT to elevated | Variable | wikipedia.org |

| Arenediazonium Salt | SO₂, CuCl₂ | Acetic Acid | RT | Moderate | nih.gov |

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.

Key parameters for optimization include reaction temperature, reaction time, and the stoichiometry of the reagents. For instance, in the synthesis of sulfonyl chlorides from sulfonyl hydrazides using N-chlorosuccinimide (NCS), it was found that acetonitrile was the optimal solvent and that the reaction proceeded efficiently at room temperature within two hours. researchgate.net

For highly exothermic reactions like chlorosulfonation, maintaining precise temperature control is crucial to prevent side reactions and decomposition of the product. The use of continuous flow reactors offers a significant advantage in this regard. Flow chemistry allows for superior control over reaction parameters, enhances safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher space-time yields. A study on sulfonyl chloride synthesis from disulfides and thiols using a flow reactor demonstrated a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a short residence time of 41 seconds. rsc.org

The table below presents data on the optimization of reaction conditions for the synthesis of p-toluenesulfonyl chloride from the corresponding sulfonyl hydrazide, illustrating the impact of the halogen source and solvent on the reaction yield.

| Entry | Halogen Source | Solvent | Yield (%) |

|---|---|---|---|

| 1 | NCS | CH₃CN | 99% |

| 2 | NBS | CH₃CN | 87% |

| 3 | NCS | DCM | 75% |

| 4 | NCS | THF | 68% |

| 5 | NCS | Toluene | 45% |

*Data adapted from a study on sulfonyl halide synthesis, illustrating general optimization principles. researchgate.net

Comparative Analysis of Synthetic Protocols

When considering the synthesis of this compound, a comparative analysis of the potential protocols is essential to select the most suitable method based on factors like efficiency, cost, safety, and scalability. The two primary pathways are the multi-step synthesis starting from γ-butyrolactone and a hypothetical direct chlorosulfonation.

| Parameter | Route A: From γ-Butyrolactone | Route B: Direct Chlorosulfonation (e.g., Reed Reaction) |

|---|---|---|

| Precursor Availability | γ-Butyrolactone is a readily available and inexpensive industrial chemical. | Methyl butanoate is available, but the reaction requires gaseous SO₂ and Cl₂. |

| Number of Steps | Multi-step (typically 2-3 steps). | Potentially a single step. |

| Regioselectivity | High. The position of the sulfonyl chloride group is precisely controlled by the initial precursor (methyl 4-chlorobutanoate). | Low. Free-radical reaction can lead to a mixture of isomers and over-chlorination. |

| Reagent Hazards | Involves reagents like PCl₃ or SOCl₂, and oxidants like NCS. Requires careful handling. | Involves highly toxic and corrosive gases (Cl₂, SO₂). Difficult to handle in a lab setting. |

| Reaction Conditions | Generally moderate temperatures (0-60°C). | Often requires UV initiation. |

| Scalability | The individual steps are generally scalable, especially with modern techniques like flow chemistry. | Challenging to scale safely due to the use of hazardous gases and the nature of radical reactions. |

| Overall Assessment | More controlled, reliable, and selective, making it the preferred route for synthesizing a specific, pure compound. | Less practical for targeted synthesis of a functionalized molecule due to poor selectivity and hazardous reagents. |

Based on this analysis, the synthetic route starting from γ-butyrolactone (Route A) is significantly more advantageous for the laboratory and industrial preparation of pure this compound.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve safety. While chlorination and sulfonation reactions are not inherently "green," more sustainable approaches can be adopted. researchgate.net

One key area is the use of recyclable catalysts. For sulfonation reactions, solid acid catalysts such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄) have been developed as reusable and green alternatives to homogeneous mineral acids. ajgreenchem.com Sulfonated polymers have also been used as recyclable solid acid catalysts for reactions like esterification. nih.govnih.gov

The choice of reagents is also crucial. For the oxidative chlorination step, traditional methods often use chlorine gas. Greener alternatives include bleach-mediated oxidative chlorosulfonation, which is considered more environmentally and worker-friendly. organic-chemistry.org The use of N-chlorosuccinimide (NCS) is also common, and the succinimide (B58015) byproduct can be recovered and re-chlorinated, creating a recycling loop. organic-chemistry.org

Solvent selection plays a significant role in the greenness of a process. While many sulfonation and chlorination reactions are performed in chlorinated solvents, research into greener solvents like water, ionic liquids, or deep eutectic solvents is ongoing for many organic transformations. rsc.orgnih.gov For the synthesis of sulfonate esters, which are related to sulfonyl chlorides, aqueous bases and more environmentally friendly solvents have been successfully employed. eurjchem.com

Finally, process intensification through continuous flow chemistry, as mentioned in section 2.3, aligns with green chemistry principles by improving energy efficiency, reducing waste, and enhancing the safety profile of the synthesis. rsc.org

Chemical Reactivity and Transformation Pathways of Methyl 4 Chlorosulfonyl Butanoate

Nucleophilic Substitution Reactions Involving the Chlorosulfonyl Moiety

The chlorosulfonyl group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution. The sulfur atom is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion, a good leaving group. These reactions are fundamental to the derivatization of methyl 4-(chlorosulfonyl)butanoate.

The reaction of this compound with primary and secondary amines or ammonia (B1221849) is a robust method for the synthesis of sulfonamides. This amination reaction proceeds through a nucleophilic attack of the nitrogen atom of the amine on the electrophilic sulfur atom of the chlorosulfonyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.

The general mechanism involves the amine acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion and deprotonation of the nitrogen atom to yield the corresponding sulfonamide. A variety of amines, including less nucleophilic and sterically hindered anilines, can be used in this reaction, often facilitated by catalysts such as indium. organic-chemistry.org

Table 1: Examples of Sulfonamide Formation

| Amine Reactant | Product |

| Ammonia | Methyl 4-(aminosulfonyl)butanoate |

| Primary Amine (R-NH2) | Methyl 4-(N-alkylsulfamoyl)butanoate |

| Secondary Amine (R2NH) | Methyl 4-(N,N-dialkylsulfamoyl)butanoate |

This table illustrates the expected products from the reaction of this compound with different classes of amines.

Analogous to amination, the chlorosulfonyl group of this compound can react with alcohols or phenols in a process known as alcoholysis to form sulfonate esters. This reaction also proceeds via a nucleophilic substitution mechanism where the oxygen atom of the alcohol attacks the sulfur atom. enovatia.com The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270), to scavenge the HCl produced. youtube.com

The formation of sulfonate esters is a key transformation, as sulfonates are excellent leaving groups in subsequent nucleophilic substitution reactions. youtube.com The reactivity of the alcohol can influence the reaction conditions required. 4-Methylpyridine N-oxide has been shown to catalyze the sulfonylation of various alcohols under mild, amine-free conditions. organic-chemistry.org

Table 2: Synthesis of Sulfonate Esters

| Alcohol Reactant | Product |

| Methanol (B129727) | Methyl 4-((methoxy)sulfonyl)butanoate |

| Ethanol | Methyl 4-((ethoxy)sulfonyl)butanoate |

| Phenol | Methyl 4-((phenoxy)sulfonyl)butanoate |

This table provides examples of sulfonate esters synthesized from this compound and various alcohols.

Ester Group Reactivity and Functional Group Interconversions

The methyl ester group in this compound can undergo various transformations typical of esters. These reactions allow for further modification of the molecule's structure and properties.

One of the most common reactions is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-(chlorosulfonyl)butanoic acid. This transformation is useful when a free carboxylic acid functionality is desired for subsequent reactions, such as amide bond formation.

Transesterification is another important reaction where the methyl group of the ester is exchanged with a different alkyl or aryl group by reacting with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of different ester functionalities.

Furthermore, the ester can be reduced to the corresponding primary alcohol, 4-(chlorosulfonyl)butan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken during such reductions to avoid the simultaneous reduction of the sulfonyl chloride group.

Cycloaddition Reactions and Heterocycle Formation

While direct cycloaddition reactions involving the sulfonyl chloride group of this compound are not commonly reported, its derivatives can be employed in the synthesis of heterocyclic compounds. For instance, the sulfonamide derivatives obtained from the amination reaction can undergo intramolecular cyclization reactions to form various sulfur-containing heterocycles.

For example, a sulfonamide derived from an amino alcohol could potentially cyclize to form a sultam, a cyclic sulfonamide. The specific conditions for such cyclizations, including the choice of base and solvent, would be critical in directing the reaction towards the desired heterocyclic product.

Advanced Derivatization Strategies for this compound

Advanced derivatization of this compound involves multi-step synthetic sequences that utilize the reactivity of both the chlorosulfonyl and ester groups to build more complex molecular architectures. These strategies often rely on the chemoselective modification of one functional group while leaving the other intact for subsequent transformations.

One such strategy could involve the initial conversion of the chlorosulfonyl group into a sulfonamide, followed by the modification of the ester group. For example, the ester could be hydrolyzed to the carboxylic acid, which could then be coupled with an amine to form an amide, resulting in a molecule with both sulfonamide and carboxamide functionalities.

Alternatively, the ester group could be reduced to an alcohol, which could then be used in further synthetic manipulations, such as etherification or conversion to a leaving group for nucleophilic substitution. These stepwise derivatizations allow for the synthesis of a wide array of compounds with tailored properties and functionalities. The use of protecting groups may be necessary to achieve the desired selectivity in these multi-step sequences. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of two distinct reactive sites in this compound brings the concepts of chemo-, regio-, and stereoselectivity to the forefront of its chemical transformations. slideshare.netyoutube.com

Chemoselectivity refers to the preferential reaction of one functional group over another. researchgate.netyoutube.comyoutube.com In the case of this compound, the chlorosulfonyl group is generally more electrophilic and thus more reactive towards nucleophiles than the ester group. This inherent difference in reactivity allows for selective reactions at the sulfonyl chloride moiety without affecting the ester. For example, amination or alcoholysis can typically be performed chemoselectively at the sulfonyl chloride.

Regioselectivity , the preference for reaction at one position over another, is also a key consideration. researchgate.netyoutube.comyoutube.com In reactions involving unsymmetrical nucleophiles, the site of attack on the nucleophile can be controlled. For instance, in the reaction with an amino alcohol, the more nucleophilic amine group would preferentially attack the sulfonyl chloride over the hydroxyl group, leading to a specific regioisomer.

Stereoselectivity becomes important when the reactions of this compound or its derivatives create or involve stereocenters. slideshare.netyoutube.comyoutube.comyoutube.com For example, if the ester group is reacted with a chiral nucleophile, or if a chiral center is present in a molecule reacting with the sulfonyl chloride, the formation of one stereoisomer over another may be favored. The reaction of an alcohol with a sulfonyl chloride to form a sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter. youtube.com Subsequent SN2 reactions at that center would then proceed with inversion of configuration.

Synthetic Utility and Applications of Methyl 4 Chlorosulfonyl Butanoate As a Building Block

Role in the Synthesis of Complex Organic Molecules

The dual reactivity of methyl 4-(chlorosulfonyl)butanoate allows for its sequential or orthogonal functionalization, a highly desirable characteristic in the assembly of complex molecular architectures. The sulfonyl chloride group is readily susceptible to nucleophilic attack by amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. The methyl ester can undergo hydrolysis, amidation, or reduction. This orthogonal reactivity enables chemists to introduce a four-carbon chain with a sulfonyl linkage at one end and a modifiable carboxylate-derived group at the other.

This strategy is valuable in the synthesis of dendritic molecules and other complex structures where precise control over the introduction of functional groups is paramount. For instance, the sulfonyl chloride can be used as a key reactive handle to attach the butanoate fragment to a larger molecular scaffold, after which the ester can be elaborated into other functionalities. This approach is central to building blocks used in creating dendritic and other intricate organic molecules. kaust.edu.sa

Applications in Pharmaceutical Intermediate Synthesis

The structural motifs accessible from this compound are prevalent in many biologically active compounds, making it a valuable intermediate in medicinal chemistry and pharmaceutical development.

Precursors for Active Pharmaceutical Ingredients (APIs)

This compound serves as a precursor for various API components. The related compound, methyl 4-chlorobutyrate, is a crucial intermediate in the synthesis of cyclopropylamine. google.com Cyclopropylamine, in turn, is a key raw material for producing several quinolone antibacterial drugs, including ciprofloxacin, sparfloxacin, and others. google.com The butyrate (B1204436) chain is a common structural element, and the ability to introduce it with a sulfonyl handle provides a pathway to novel sulfonamide-containing drug candidates. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including diuretics, antibiotics, and hypoglycemic agents.

Development of Therapeutic Modulators (e.g., GPR119 modulators)

A notable application of sulfonyl-containing building blocks is in the development of agonists for G protein-coupled receptor 119 (GPR119). GPR119 is a target for the treatment of type 2 diabetes, and its agonists have been shown to improve glucose tolerance. nih.gov Research in this area has led to the design and synthesis of novel small molecule GPR119 agonists. nih.gov

In the development of these modulators, building blocks containing sulfonyl groups are often reacted with amine-bearing heterocyclic cores. For example, studies have described the synthesis of potent GPR119 agonists based on a 2-(4-(methylsulfonyl)phenyl)pyridine scaffold. nih.gov While this specific example uses a phenylsulfonyl group, the underlying synthetic principle of reacting a sulfonyl chloride with an amine to form a stable sulfonamide linkage is directly applicable. This compound offers a flexible aliphatic alternative to aromatic sulfonyl chlorides, enabling the exploration of new chemical space and the optimization of pharmacokinetic properties by moving away from rigid aromatic systems.

A representative reaction scheme for the synthesis of such therapeutic modulators is shown below:

| Reactant 1 | Reactant 2 | Product Class | Therapeutic Target |

| Amine-containing heterocycle | Aryl or Alkyl Sulfonyl Chloride | Sulfonamide-based modulators | GPR119 |

Utilization in Agrochemical and Materials Science Applications

The utility of this compound and related structures extends beyond pharmaceuticals into the realms of agrochemicals and materials science.

In agrochemicals, phenoxy herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) are widely used to control broadleaf weeds. nih.gov The synthesis of derivatives and new active ingredients often involves linking different chemical moieties. The butyric acid portion of a molecule like 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid provides a structural component similar to that of some herbicides, while the sulfonyl chloride group allows for its covalent attachment to other molecules, creating novel formulations or pro-pesticides. nih.govbiosynth.com

In materials science, sulfonyl-containing compounds are used to construct functional polymers and other advanced materials. The sulfonyl chloride group can react with appropriate difunctional or polyfunctional monomers (e.g., diamines, diols) to form polysulfonamides or polysulfonates. These polymers can exhibit desirable properties such as high thermal stability and specific solubility characteristics. The butanoate portion of the molecule can be used to impart flexibility to the polymer backbone or to provide a site for further post-polymerization modification.

Design and Incorporation into Bifunctional Molecules (e.g., PROTAC Linkers)

A cutting-edge application for bifunctional molecules like this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. nih.gov A PROTAC consists of a "warhead" that binds the target protein, an "anchor" that binds the E3 ligase, and a chemical linker that connects the two. nih.govnih.gov

The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov The design of these linkers is a key area of research, moving from simple alkyl chains to more sophisticated structures. nih.gov

This compound is an ideal starting point for synthesizing custom linkers. The sulfonyl chloride can be reacted with an amine or alcohol on the warhead or anchor, while the methyl ester can be hydrolyzed to a carboxylic acid. This acid can then be coupled to the other half of the PROTAC using standard amide bond-forming reactions. This approach allows for the systematic variation of linker length and composition, which is often a "trial and error" process to identify optimized PROTACs. nih.gov The resulting sulfonamide linkage is metabolically robust, a desirable feature for therapeutic agents. nih.gov

Contributions to Retrosynthetic Analysis of Target Compounds

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com The process involves mentally breaking down, or "disconnecting," the target molecule at key bonds that correspond to reliable chemical reactions. amazonaws.comresearchgate.net

This compound represents a valuable "retron," a structural element that suggests a specific synthetic transformation. When a chemist identifies a butanoic acid or ester derivative linked to another fragment via a sulfonamide or sulfonate ester bond in a target molecule, they can perform a disconnection at the S-N or S-O bond. This disconnection leads back to a precursor amine/alcohol and a sulfonyl chloride. If the other end of the four-carbon chain is a carboxylic acid derivative, the retrosynthetic analysis logically points to this compound as an ideal starting material.

This strategic disconnection simplifies the synthetic problem by breaking a complex target into smaller, manageable fragments. The bifunctional nature of this compound makes it a powerful tool in this context, as it corresponds to the reliable and high-yielding reactions of sulfonamide and ester formation.

Mechanistic Investigations of Reactions Involving Methyl 4 Chlorosulfonyl Butanoate

Elucidation of Reaction Mechanisms for Sulfonamide and Sulfonate Formation

Sulfonate Ester Formation: The reaction of Methyl 4-(chlorosulfonyl)butanoate with an alcohol in the presence of a non-nucleophilic base, such as pyridine (B92270), yields a sulfonate ester. The generally accepted mechanism involves the alcohol's oxygen atom acting as a nucleophile, directly attacking the electrophilic sulfur atom of the sulfonyl chloride. pearson.comyoutube.com This is a nucleophilic substitution reaction where the chloride ion is the leaving group. The process is typically facilitated by a base that deprotonates the alcohol, increasing its nucleophilicity, or deprotonates the protonated intermediate formed after the initial attack. youtube.comyoutube.com

The reaction can be described in two main steps:

Nucleophilic Attack: The oxygen of the alcohol attacks the sulfur atom of the sulfonyl chloride.

Deprotonation: The base removes a proton from the oxygen, leading to the neutral sulfonate ester product and a pyridinium (B92312) salt byproduct. youtube.com

An alternative pathway involves catalysis by a Lewis base like pyridine. In this mechanism, the pyridine first attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then readily attacked by the alcohol nucleophile. youtube.com

Sulfonamide Formation: The synthesis of sulfonamides from this compound involves its reaction with a primary or secondary amine. rsc.orgnih.gov The mechanism is analogous to sulfonate ester formation, where the nitrogen atom of the amine serves as the nucleophile. rsc.org The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl), which is neutralized by a base or a second equivalent of the amine. rsc.orgnih.gov For primary amines, care must be taken to avoid disulfonylation, although this is generally less of a problem than in other sulfonylation methods. rsc.org The reaction is often rapid and high-yielding. nih.gov

Table 1: Proposed Mechanisms for Sulfonamide and Sulfonate Ester Formation

| Reaction Type | Nucleophile | Proposed Mechanism | Key Intermediates | Ref. |

|---|---|---|---|---|

| Sulfonate Ester Formation | Alcohol | Nucleophilic Substitution at Sulfur (SN2-like) | Protonated sulfonate ester | youtube.com |

| Sulfonate Ester Formation | Alcohol | Lewis Base Catalysis | Sulfonylpyridinium salt | youtube.com |

| Sulfonamide Formation | Amine (1° or 2°) | Nucleophilic Substitution at Sulfur (SN2-like) | N-Sulfonyl ammonium (B1175870) salt | rsc.org |

Kinetic Studies and Reaction Pathway Delineation

Kinetic studies on reactions involving sulfonyl chlorides, which are analogous to this compound, have provided significant insights into the reaction pathways. These studies often reveal the reaction order and the nature of the rate-determining step.

For many reactions of sulfonyl chlorides with nucleophiles, the process follows second-order kinetics—first order with respect to the sulfonyl chloride and first order with respect to the nucleophile. semanticscholar.orgdntb.gov.ua This is consistent with a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom, where both reactants are involved in the rate-determining transition state.

However, the reaction pathway is not always straightforward. In some systems, particularly with strong electron-donating groups or under specific conditions, a single electron transfer (SET) mechanism may compete with or dominate the polar nucleophilic substitution pathway. cdnsciencepub.com For instance, studies on the reaction of aryl methanesulfonates with sodium hydride have shown that the reaction can proceed through either an initial acid-base reaction followed by an SN2-type attack or via a SET pathway, depending on the electronic properties of the sulfonate ester. cdnsciencepub.com While less common for typical sulfonamide and sulfonate ester syntheses, the possibility of radical intermediates should be considered, especially in reactions involving photochemistry or certain metal catalysts. nih.govacs.org

The hydrolysis of sulfonyl chlorides has also been a subject of kinetic investigation, providing a model for the reaction with other nucleophiles. acs.org These studies help to delineate the factors influencing the reactivity of the sulfonyl chloride group.

Computational Chemistry and Theoretical Approaches (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving sulfonyl chlorides. semanticscholar.orgdntb.gov.ua These theoretical approaches allow for the characterization of transition states, intermediates, and the calculation of activation energies, providing a level of detail that is often inaccessible through experimental methods alone.

DFT studies on the nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides have supported a synchronous SN2-type mechanism for chloride exchange, proceeding through a single transition state. semanticscholar.orgdntb.gov.ua In contrast, for fluoride (B91410) exchange, calculations suggest a stepwise addition-elimination mechanism involving a hypervalent sulfur intermediate. semanticscholar.orgdntb.gov.ua This highlights how computational methods can distinguish between subtle mechanistic pathways.

For reactions involving this compound, DFT could be used to:

Model the transition state structures for reactions with various amines and alcohols.

Calculate the activation energy barriers, providing a theoretical basis for reaction rates.

Investigate the potential energy surface to confirm whether the reaction is likely to proceed via a concerted SN2-like pathway or a stepwise mechanism.

Explore the feasibility of alternative pathways, such as those involving radical intermediates or SET processes. acs.orgnih.gov

Table 2: Application of DFT in Studying Sulfonyl Chloride Reactions

| Reaction Studied | Computational Method | Key Mechanistic Insight | Ref. |

|---|---|---|---|

| Chloride-Chloride Exchange in Arenesulfonyl Chlorides | DFT | Reaction proceeds via a single SN2 transition state. | semanticscholar.orgdntb.gov.ua |

| Fluoride-Chloride Exchange in Arenesulfonyl Chlorides | DFT | Reaction proceeds via a stepwise addition-elimination mechanism. | semanticscholar.org |

| EnT-mediated Amino-sulfonylation of Alkenes | DFT | Elucidation of free energy profiles and stability of radical intermediates. | nih.gov |

| Photocatalytic Sulfonylation of Aryl Halides | DFT | Supported a single-electron transfer (SET) catalytic cycle. | acs.org |

Stereochemical Control and Stereoselectivity Mechanisms

A significant aspect of the reaction of this compound with chiral molecules is the control of stereochemistry. When a sulfonyl chloride reacts with a chiral alcohol, the formation of the sulfonate ester proceeds with retention of configuration at the chiral carbon center of the alcohol. pearson.comyoutube.comyoutube.com

The reason for this retention is that the reaction takes place at the oxygen atom of the alcohol, and none of the bonds to the stereocenter are broken during the sulfonylation process. youtube.comyoutube.com The chiral carbon maintains its original stereochemical arrangement. This is a crucial feature that distinguishes it from other reactions that might proceed with inversion of configuration. pearson.comyoutube.com

Furthermore, stereoselectivity can be influenced by steric factors. A sterically bulky sulfonyl chloride, for example, may react selectively with a less sterically hindered alcohol in a molecule containing multiple hydroxyl groups. youtube.com While this compound itself is not exceptionally bulky, this principle of steric differentiation is a key strategy in achieving selectivity in complex molecules. The use of chiral auxiliaries attached to the nucleophile or the sulfonyl chloride itself is another advanced strategy to induce stereoselectivity in these reactions. youtube.com

Spectroscopic and Analytical Methodologies for Characterization of Methyl 4 Chlorosulfonyl Butanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, including Methyl 4-(chlorosulfonyl)butanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, connectivity, and the electronic environment of individual atoms.

¹H NMR Applications

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. For this compound, the structure suggests a distinct pattern of signals. While specific experimental spectra for this exact compound are not widely published, a predicted spectrum can be inferred based on its functional groups and data from analogous structures like methyl butyrate (B1204436) and alkyl sulfonyl chlorides. chemicalbook.comresearchgate.net

The molecule contains three distinct sets of methylene (B1212753) (CH₂) protons and one methyl (CH₃) group, leading to four unique signals in the ¹H NMR spectrum.

Methyl Protons (-OCH₃): A singlet is expected for the three protons of the methyl ester group.

Methylene Protons (-CH₂-): The three methylene groups along the butane (B89635) chain will appear as multiplets due to spin-spin coupling with adjacent protons. The protons on the carbon adjacent to the highly electron-withdrawing chlorosulfonyl group (C4) are expected to be the most deshielded and thus appear furthest downfield. oregonstate.edu The protons on the carbon adjacent to the carbonyl group (C2) will also be shifted downfield, while the central methylene group (C3) will have a chemical shift intermediate between the other two.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOCH₃ | ~3.7 | Singlet | 3H |

| -CH₂-CO- | ~2.6 | Triplet | 2H |

| -CH₂-CH₂-SO₂Cl | ~2.3 | Quintet | 2H |

| -CH₂-SO₂Cl | ~3.6 | Triplet | 2H |

¹³C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. compoundchem.com The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. libretexts.org

Based on the structure and data from related esters like methyl propanoate, five distinct signals are predicted. libretexts.orgvaia.com

Carbonyl Carbon (>C=O): This carbon is highly deshielded and appears significantly downfield, typically in the 170-185 ppm range. libretexts.org

Alkyl Carbons (-CH₂- and -CH₃): The four other carbons will appear in the upfield region. The carbon attached to the chlorosulfonyl group (C4) will be the most downfield of the alkyl carbons due to the strong electron-withdrawing effect of the -SO₂Cl group. The methyl ester carbon (-OCH₃) will also be downfield due to the adjacent oxygen. libretexts.orgconicet.gov.ar

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| >C=O | ~172 |

| -COOCH₃ | ~52 |

| -CH₂-CO- (C2) | ~30 |

| -CH₂-CH₂-SO₂Cl (C3) | ~25 |

| -CH₂-SO₂Cl (C4) | ~60 |

³¹P and ¹⁹F NMR for Phosphonate (B1237965) and Fluorinated Derivatives

For derivatives of this compound where the sulfonyl chloride has been substituted to introduce phosphorus or fluorine, ³¹P and ¹⁹F NMR become essential characterization tools, respectively.

³¹P NMR: If the chlorosulfonyl group is reacted to form a phosphonate derivative, ³¹P NMR spectroscopy is used to characterize the new phosphorus-containing functional group. ³¹P NMR provides information on the oxidation state and coordination environment of the phosphorus atom. psu.edu The chemical shift values in ³¹P NMR are sensitive to the electronic structure around the phosphorus nucleus, making it a powerful tool for confirming successful synthesis and identifying the type of phosphonate ester or acid formed. osti.govresearchgate.netnih.gov

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is a highly effective analytical method. nih.gov The ¹⁹F nucleus has 100% natural abundance and a high sensitivity, similar to protons. A key advantage is the large chemical shift range and the lack of natural background signals in biological or most synthetic samples, which simplifies spectra and allows for unambiguous detection. scholaris.ca This technique is invaluable for confirming the incorporation of fluorine into the molecular structure and for studying the electronic environment of the fluorine atom(s). dtic.milcolorado.edu

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, serving as a definitive confirmation of its identity. For this compound (C₅H₉ClO₄S), HRMS would be used to verify its exact theoretical mass. Analysis of fragmentation patterns can also offer structural clues. For instance, in long-chain n-alkanesulfonyl chlorides, characteristic fragments corresponding to the loss of Cl or the SO₂Cl group are often observed. core.ac.uknih.gov The fragmentation of related sulfonamides often involves the elimination of SO₂ via rearrangement, a pathway that could also be relevant for sulfonyl chlorides. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. core.ac.uk LCMS is particularly useful for analyzing complex mixtures, assessing the purity of a synthesized compound, or identifying byproducts and derivatives from a reaction mixture. acs.org For example, in the synthesis of derivatives of this compound, LCMS can be used to monitor the reaction's progress by separating the starting material, intermediates, and the final product, with the mass spectrometer providing molecular weight confirmation for each component. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural elucidation and identification.

For esters like this compound, common fragmentation patterns in electron ionization mass spectrometry (EI-MS) involve cleavages at bonds adjacent to the carbonyl group and the sulfonyl chloride group. libretexts.org The molecular ion peak (M+), corresponding to the intact molecule with one electron removed, may be observed, though it can be weak for some compounds. libretexts.org The fragmentation of the ester group can lead to the formation of acylium ions. libretexts.org

In the case of alkylsulfonyl chlorides, fragmentation often involves the cleavage of the sulfur-chlorine bond and alpha-cleavage, where the bond adjacent to the carbon bearing the sulfonyl group is broken. youtube.comyoutube.com The presence of chlorine is often indicated by the characteristic isotopic pattern of the M+2 peak, due to the natural abundance of the ³⁷Cl isotope. youtube.comacdlabs.com

Table 1: Potential GC/MS Fragmentation Data for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Origin |

| [C₅H₉ClO₄S]⁺ | 200/202 | Molecular Ion (M⁺, M⁺+2) |

| [C₄H₆ClO₂S]⁺ | 153/155 | Loss of -OCH₃ |

| [C₅H₉O₂S]⁺ | 133 | Loss of -Cl and -O |

| [SO₂Cl]⁺ | 99/101 | Sulfonyl chloride group |

| [C₄H₇O₂]⁺ | 87 | Butyrate fragment |

| [CH₂CH₂CH₂COOCH₃]⁺ | 102 | Methyl butanoate fragment |

| [C₃H₇]⁺ | 43 | Propyl fragment |

This table presents hypothetical fragmentation data based on known fragmentation patterns of similar compounds. Actual experimental results may vary.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

For this compound, the IR spectrum will exhibit characteristic absorption bands for the ester and sulfonyl chloride functional groups.

Sulfonyl Chloride (SO₂Cl) Group: This group gives rise to two strong and characteristic stretching bands. The asymmetric stretching vibration (νas SO₂) typically appears in the range of 1370-1410 cm⁻¹, while the symmetric stretching vibration (νs SO₂) is found between 1166-1204 cm⁻¹. acdlabs.comcdnsciencepub.com The sulfur-chlorine (S-Cl) stretching band is observed at lower frequencies, generally in the region of 375 cm⁻¹. cdnsciencepub.com

Ester (C=O) Group: The carbonyl group of the ester will show a strong absorption band, typically in the range of 1735-1750 cm⁻¹ for saturated esters. chemicalbook.com

C-O Stretching: The C-O stretching vibrations of the ester group will appear in the region of 1000-1300 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the alkane chain will be observed around 2800-3000 cm⁻¹. acdlabs.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric Stretch (νas SO₂) | 1370-1410 | Strong |

| Sulfonyl Chloride (SO₂Cl) | Symmetric Stretch (νs SO₂) | 1166-1204 | Strong |

| Sulfonyl Chloride (S-Cl) | Stretch | ~375 | Strong |

| Ester (C=O) | Stretch | 1735-1750 | Strong |

| Ester (C-O) | Stretch | 1000-1300 | Medium-Strong |

| Alkane (C-H) | Stretch | 2800-3000 | Medium |

Data compiled from various sources. acdlabs.comcdnsciencepub.comchemicalbook.com

X-ray Crystallography in Solid-State Structure Determination

For sulfonyl chlorides, the sulfur atom typically adopts a tetrahedral geometry, bonded to two oxygen atoms, a carbon atom, and a chlorine atom. wikipedia.org The S=O bond lengths are typically around 1.42 Å, the S-C bond length is approximately 1.76 Å, and the S-Cl bond distance is about 2.05 Å in a representative example like methanesulfonyl chloride. wikipedia.org The analysis of sulfonamide derivatives by X-ray crystallography has been shown to be a valuable tool in drug discovery for understanding their spatial orientation. acs.org

Chromatographic Methods for Purification and Analysis (e.g., HPLC, TLC, Flash Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for the analysis and purification of a broad range of compounds. For sulfonyl chlorides, reversed-phase HPLC (RP-HPLC) is a common method. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The separation is based on the hydrophobicity of the analytes. Due to the reactive nature of sulfonyl chlorides, derivatization may sometimes be employed to improve detection and stability. google.comresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. A thin layer of adsorbent material, such as silica (B1680970) gel (normal phase) or C18-modified silica (reversed phase), is coated onto a plate. umich.edu The sample is spotted on the plate, which is then developed in a chamber with a suitable solvent system. The separation occurs based on the differential adsorption of the compounds to the stationary phase. umich.edu Visualization of the separated spots can be achieved using various methods, including UV light (for UV-active compounds), iodine vapor, or chemical staining reagents like potassium permanganate (B83412) or p-anisaldehyde. libretexts.orgfiu.edu For sulfonyl chlorides, specific stains containing potassium iodide have been reported to produce a brown spot. chemicalforums.com

Flash Chromatography: Flash chromatography is a preparative technique used to purify larger quantities of compounds. phenomenex.com It is an air-pressure driven version of column chromatography, which significantly speeds up the separation process. phenomenex.com Similar to TLC and HPLC, it can be performed in either normal-phase (typically with silica gel) or reversed-phase modes. phenomenex.combiotage.com The choice of stationary phase and solvent system is crucial for achieving good separation and is often optimized first using TLC.

Table 3: Overview of Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | Partitioning based on hydrophobicity | Quantitative analysis, Purity determination, Purification |

| TLC | Normal-Phase (Silica Gel) | Non-polar solvent mixtures (e.g., Hexane/Ethyl Acetate) | Adsorption based on polarity | Reaction monitoring, Purity assessment, Method development |

| Flash Chromatography | Normal-Phase (Silica Gel) or Reversed-Phase | Gradient or isocratic solvent systems | Adsorption or Partitioning | Preparative purification |

Derivatives and Analogs of Methyl 4 Chlorosulfonyl Butanoate

Structure-Activity Relationship (SAR) Studies of Sulfonamide Derivatives

The chlorosulfonyl group in Methyl 4-(chlorosulfonyl)butanoate is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of sulfonamide derivatives. This reaction is a cornerstone in medicinal chemistry for creating libraries of compounds for biological screening. nih.govmdpi.com The general principle of sulfonamide synthesis involves the reaction of the sulfonyl chloride with an amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com

Structure-activity relationship (SAR) studies investigate how changes in the structure of these sulfonamide derivatives affect their biological activity. While specific SAR studies on derivatives of this compound are not extensively documented in public literature, general principles of sulfonamide SAR can be applied. The biological activity of the resulting molecule is highly dependent on the nature of the amine used in the synthesis.

Key factors influencing the activity of these derivatives include:

The nature of the R-group: The substituent (R-group) attached to the sulfonamide nitrogen plays a crucial role. Aromatic, heterocyclic, or aliphatic amines will produce sulfonamides with different steric and electronic properties, influencing how they bind to biological targets. nih.gov

Hydrogen bonding: The sulfonamide group itself is a potent hydrogen bond donor and acceptor, which is critical for binding to enzymes or receptors. mdpi.com

The synthesis of hybrid molecules, where a known bioactive molecule containing an amine is reacted with this compound, represents a common strategy to develop new therapeutic agents. mdpi.com This approach combines the features of both parent molecules, potentially leading to enhanced or novel activities.

Table 1: Potential Sulfonamide Derivatives from this compound and Their Expected Properties

| Amine Precursor | Resulting Derivative Structure | Expected Properties |

| Aniline (B41778) | Methyl 4-(N-phenylsulfamoyl)butanoate | Aromatic ring introduces potential for π-stacking interactions. |

| Benzylamine | Methyl 4-(N-benzylsulfamoyl)butanoate | Increased flexibility compared to the aniline derivative. |

| Morpholine (B109124) | Methyl 4-(morpholinosulfonyl)butanoate | The morpholine ring increases polarity and potential for hydrogen bonding. |

| (R)-α-methylbenzylamine | Methyl 4-(N-((R)-1-phenylethyl)sulfamoyl)butanoate | Introduces a chiral center, allowing for stereospecific interactions with biological targets. organic-chemistry.org |

Butanoate Derivatives with Modified Functional Groups

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(chlorosulfonyl)butanoic acid. This introduces a new acidic functional group, which can alter solubility and serve as a handle for further reactions, such as amide bond formation. Alternatively, transesterification with other alcohols can yield different esters (e.g., ethyl, benzyl), modifying the lipophilicity and steric bulk of the ester group.

Modification of the Chlorosulfonyl Group: The sulfonyl chloride is a versatile functional group that can be converted into other sulfur-containing moieties. For instance, reduction could yield a thiol, while reaction with different nucleophiles besides amines can lead to a wide array of derivatives. Reaction with water, for example, yields the corresponding sulfonic acid.

Analogs with Different Functional Groups: Chemical research often explores analogs where the core functional groups are replaced entirely. For example, Methyl 4-(chloroformyl)butyrate is an analog where the sulfonyl chloride is replaced by a more reactive acyl chloride. georganics.sk Another related compound, Chloromethyl butanoate, features a chloroalkyl ester, which has different reactivity patterns compared to the sulfonyl chloride. nih.gov The study of such analogs helps in understanding the role of each functional group.

Exploration of Homologs and Isomers in Chemical Research

Homologs and isomers of this compound are studied to understand the impact of chain length and functional group position on the molecule's properties.

Homologs are compounds that differ by one or more methylene (B1212753) (-CH2-) units in the carbon chain. The investigation of homologs provides insight into how the distance between the ester and the chlorosulfonyl group affects reactivity and physical properties.

Methyl 3-(chlorosulfonyl)propanoate: This is a shorter-chain homolog with three carbon atoms separating the functional groups. bldpharm.comnih.govcymitquimica.comsigmaaldrich.comscbt.com

Methyl 5-(chlorosulfonyl)pentanoate: This is a longer-chain homolog with five carbon atoms in the chain.

Table 2: Comparison of this compound and Its Homologs

| Property | Methyl 3-(chlorosulfonyl)propanoate | This compound | Methyl 5-(chlorosulfonyl)pentanoate |

| CAS Number | 15441-07-3 bldpharm.com | 81926-28-5 cymitquimica.com | 1408058-14-9 |

| Molecular Formula | C₄H₇ClO₄S bldpharm.com | C₅H₉ClO₄S cymitquimica.com | C₆H₁₁ClO₄S |

| Molecular Weight | 186.61 g/mol bldpharm.com | 200.64 g/mol cymitquimica.comscbt.com | ~214.67 g/mol |

| Chain Length | Propanoate (3-carbon) | Butanoate (4-carbon) | Pentanoate (5-carbon) |

Comparative Studies with Related Chlorosulfonyl Compounds

Comparing this compound with structurally related compounds that also contain the chlorosulfonyl group is crucial for understanding its unique chemical properties. A key comparison is with its aromatic analog, methyl 4-(chlorosulfonyl)benzoate. bldpharm.comsigmaaldrich.com This comparison highlights the differences between an aliphatic and an aromatic backbone.

Table 3: Comparative Analysis of this compound and Methyl 4-chlorosulfonylbenzoate

| Feature | This compound | Methyl 4-chlorosulfonylbenzoate |

| CAS Number | 81926-28-5 cymitquimica.com | 69812-51-7 bldpharm.com |

| Molecular Formula | C₅H₉ClO₄S cymitquimica.com | C₈H₇ClO₄S sigmaaldrich.com |

| Molecular Weight | 200.64 g/mol cymitquimica.comscbt.com | 234.66 g/mol sigmaaldrich.com |

| Backbone Structure | Aliphatic (flexible butane (B89635) chain) | Aromatic (rigid benzene (B151609) ring) |

| Physical Form | Liquid cymitquimica.com | Solid sigmaaldrich.com |

| Reactivity | The sulfonyl chloride reactivity is primarily influenced by the inductive effects of the ester group through the flexible alkyl chain. | The sulfonyl chloride group is attached to a benzene ring, making it subject to the electronic effects (inductive and resonance) of the ring and the ester group. This can influence its electrophilicity. |

| Potential Applications | Serves as a flexible linker in the synthesis of bifunctional molecules. | Used as a more rigid building block in chemical synthesis, often where aromatic stacking or defined spatial orientation is desired. |

The aliphatic chain in this compound provides conformational flexibility, making it a useful linker for connecting different molecular fragments. In contrast, the rigid benzene ring of methyl 4-chlorosulfonylbenzoate provides a more defined and constrained geometry, which is often exploited in the design of molecules that require specific spatial arrangements for their function.

Emerging Research Directions and Patent Landscape for Methyl 4 Chlorosulfonyl Butanoate

Trends in Academic Research on Chlorosulfonylated Esters

Academic research into chlorosulfonylated esters, such as Methyl 4-(chlorosulfonyl)butanoate, is closely tied to the broader field of sulfonyl chloride chemistry. Sulfonyl chlorides are recognized as important intermediates in organic synthesis. magtech.com.cn They serve as precursors for a wide variety of functional groups, most notably sulfonamides, which are a cornerstone of many therapeutic agents. magtech.com.cnnih.gov

The primary research focus for this class of compounds is their application as versatile reagents. Key trends include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and environmentally friendly methods for the synthesis of sulfonyl chlorides and their derivatives. nih.gov

Applications in Medicinal Chemistry: The introduction of the sulfonyl group is a common strategy in drug design. nih.gov Consequently, significant research is dedicated to incorporating sulfonyl-containing fragments into complex molecules to modulate their biological activity. magtech.com.cnnih.gov

Exploration of Reactivity: Studies often investigate the diverse reactivity of the sulfonyl chloride group, including its use in sulfonylation, sulfenylation, and arylation reactions. magtech.com.cn

While specific academic studies focusing exclusively on this compound are not widely published, its structural features suggest its utility within these established research trends. Its aliphatic chain and ester functionality offer points for further chemical modification, making it a candidate for creating diverse molecular scaffolds.

Analysis of Patent Literature and Intellectual Property

The patent landscape provides valuable insights into the commercial and industrial interest in a chemical compound. An analysis of patent literature reveals the potential applications and proprietary interests associated with this compound and related structures.

A key patent, WO2011140161A1, discloses the use of this compound in the synthesis of benzofuranyl analogues that act as GPR119 modulators. These modulators are being investigated for the treatment of metabolic disorders such as diabetes and obesity. This patent highlights the compound's role as a crucial intermediate in the preparation of pharmacologically active molecules.

The intellectual property surrounding compounds like this compound often falls into the following categories:

Composition of Matter Patents: These patents claim novel chemical entities. While no patents specifically claim this compound as a new molecule, its derivatives are the subject of such claims.

Process Patents: These patents protect specific synthetic routes to a target molecule. The synthesis of complex drug candidates often involves multiple steps, and patents may be filed on novel methods for preparing key intermediates like this compound.

Use Patents: These patents claim new applications for a known compound. For instance, a new therapeutic use for a compound synthesized using this compound could be patented.

The following table summarizes a representative patent involving this compound:

| Patent Number | Title | Assignee(s) | Application Areas |

| WO2011140161A1 | Benzofuranyl analogues as GPR119 modulators | Treatment of metabolic disorders (e.g., diabetes) |

Future Prospects and Potential Research Avenues

The future prospects for this compound are intrinsically linked to the expanding applications of bifunctional building blocks in chemical synthesis. The dual reactivity of the ester and sulfonyl chloride groups allows for a range of potential research directions.

Potential future research avenues include:

Combinatorial Chemistry and Library Synthesis: The compound could be utilized as a scaffold in the rapid synthesis of large libraries of diverse compounds for high-throughput screening in drug discovery.

Polymer Chemistry: The sulfonyl chloride and ester functionalities could be exploited to synthesize novel polymers with tailored properties for applications in materials science.

Development of Covalent Inhibitors: The reactive sulfonyl chloride group could be used to design targeted covalent inhibitors for various enzymes, a strategy of growing importance in drug development.

Synthesis of Heterocyclic Compounds: Sulfonyl chlorides are valuable precursors for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. nih.gov

Interdisciplinary Research Incorporating this compound

The unique properties of this compound make it a candidate for use in interdisciplinary research that bridges chemistry with other scientific fields.

Examples of potential interdisciplinary applications include:

Chemical Biology: The compound could be used to synthesize chemical probes to study biological processes. For example, by attaching a fluorescent tag or a biotin (B1667282) handle, researchers could track the localization and interactions of molecules within cells.

Biomaterials Science: The ability to form stable sulfonamide linkages could be used to modify the surface of biomaterials to improve their biocompatibility or to attach bioactive molecules.

Nanotechnology: The compound could be used to functionalize nanoparticles for targeted drug delivery or diagnostic applications.

While specific interdisciplinary studies featuring this compound are not yet prominent in the literature, its versatile chemical nature suggests a high potential for such applications to emerge as the demand for sophisticated molecular tools and materials continues to grow.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 4-(chlorosulfonyl)butanoate, and how does chlorosulfonation efficiency vary with temperature and catalyst choice?

- Methodology : Chlorosulfonation reactions typically require sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) under anhydrous conditions. For methyl ester derivatives, maintaining temperatures between 0–5°C during reagent addition prevents side reactions (e.g., ester hydrolysis). Catalysts like FeCl₃ (0.5–1.0 mol%) can enhance selectivity for sulfonyl chloride formation, as seen in analogous syntheses of sulfonated benzoic acids . Post-reaction, quenching with ice-water and extraction with dichloromethane isolates the product.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Stability studies should include:

- Thermal analysis : Differential scanning calorimetry (DSC) to detect decomposition exotherms.

- Hydrolytic stability : Monitor hydrolysis rates in aqueous buffers (pH 2–10) via HPLC or NMR.

- Moisture sensitivity : Store samples in desiccators with controlled humidity and track sulfonyl chloride degradation (e.g., by FTIR loss of S=O stretches at ~1370 cm⁻¹) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Look for ester methyl (δ ~3.7 ppm, singlet) and sulfonyl chloride (δ ~3.5–4.0 ppm for CH₂ adjacent to SO₂Cl).

- FTIR : Confirm sulfonyl chloride (S=O stretches at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹) and ester carbonyl (C=O at ~1740 cm⁻¹).

- Mass spectrometry : ESI-MS or EI-MS should show molecular ion [M+H]⁺ at m/z 210.5 (C₅H₉ClO₄S) .

Advanced Research Questions

Q. How can contradictory data in reaction yields and purity be resolved when scaling up this compound synthesis?

- Methodology :

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., sulfonic acids from hydrolysis or disulfonyl cross-products).

- Kinetic studies : Vary stoichiometry (e.g., SO₂Cl₂:substrate ratio) and monitor intermediates via in-situ FTIR or Raman spectroscopy.

- Purification optimization : Compare column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (from toluene/hexane) for industrial scalability .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model transition states for reactions with amines or alcohols. Focus on sulfonyl chloride electrophilicity (LUMO energy) and steric effects from the methyl ester.

- Solvent effects : Simulate solvation in polar aprotic solvents (DMF, THF) to correlate with experimental rate constants .

Q. How do steric and electronic factors influence the regioselectivity of this compound in multi-step syntheses of pharmacophores?

- Methodology :

- Comparative synthesis : React with bulky nucleophiles (e.g., tert-butylamine) vs. smaller ones (e.g., methylamine) to assess steric hindrance.

- Electronic probes : Use Hammett plots to correlate substituent effects (σ values) on sulfonamide formation rates.

- X-ray crystallography : Resolve crystal structures of derivatives to confirm regioselectivity trends .

Q. What strategies mitigate hazards during large-scale handling of this compound, given its reactive sulfonyl chloride group?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.